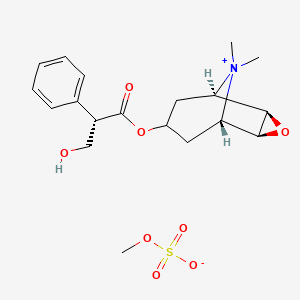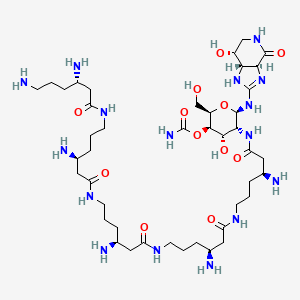
Ag
概述
描述
Silver is a chemical element with the symbol Ag (from the Latin word “argentum”) and atomic number 47 . It is a soft, white, lustrous transition metal that exhibits the highest electrical conductivity, thermal conductivity, and reflectivity of any metal . Silver has been valued for its decorative beauty and utility in various applications, including jewelry, coins, and industrial uses .
作用机制
Target of Action
Silver, in its various forms, primarily targets bacteria, algae, and fungi . It interacts with the cell wall/membrane, DNA, and proteins and enzymes of these organisms . Silver ions have been shown to mediate an effective antibacterial action against Streptococcus mutans, a major bacterium present in the human oral cavity .
Mode of Action
Silver exhibits a broad-spectrum antimicrobial activity. The antibacterial action of silver is dependent on the silver ion . It is thought that silver atoms bind to thiol groups (-SH) in enzymes and subsequently cause the deactivation of enzymes . Silver forms stable S-Ag bonds with thiol-containing compounds in the cell membrane that are involved in transmembrane energy generation and ion transport .
Biochemical Pathways
Silver interferes with several biochemical pathways. It interacts with the cell wall/membrane, DNA, and proteins and enzymes, leading to cell death . The intracellular generation of reactive oxygen species by silver is posited to be a significant antimicrobial action . Silver nanoparticles have diverse bioactivities including antibacterial, antifungal, antiviral, anti-inflammatory, anti-angiogenic, and anticancer activities .
Pharmacokinetics
The majority of released silver ions precipitate with chloride or phosphate anions or bind to albumins, macroglobulins, or tissue debris . In mammals, about 10–20% of ingested silver is retained by the body and thought to predominantly localize in the liver or kidneys .
Result of Action
The result of silver’s action is the death of the targeted cells. Silver ions and silver nanoparticles generate reactive oxygen species, leading to oxidative stress and cell death . Silver’s interaction with DNA and proteins can interrupt normal cell reproduction .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of silver. Silver nanoparticles can enter the soil and aquatic environment mainly through wastewater effluents, accidental spillages, industrial runoffs, and agricultural drainage water, where they exhibit substantial toxic effects on different organisms and humans . The presence of O2 diminishes the reducing capacity of silver, probably due to its oxidation .
科学研究应用
Silver has numerous applications in scientific research, including:
生化分析
Biochemical Properties
Silver plays a significant role in biochemical reactions, particularly due to its interaction with various biomolecules. Silver ions can interact with enzymes, proteins, and other biomolecules, leading to alterations in their structure and function. For instance, silver ions can bind to thiol groups in proteins, leading to the denaturation of these proteins and inhibition of their enzymatic activity . Additionally, silver nanoparticles have been shown to interact with bacterial cell membranes, leading to increased permeability and eventual cell death .
Cellular Effects
Silver has profound effects on various types of cells and cellular processes. In bacterial cells, silver ions disrupt cell membrane integrity, leading to leakage of cellular contents and cell death . In mammalian cells, silver nanoparticles can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, altered gene expression, and apoptosis . Furthermore, silver has been shown to affect cell signaling pathways, including those involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, silver exerts its effects through several mechanisms. Silver ions can bind to the sulfhydryl groups of enzymes, leading to their inactivation . This binding can disrupt the normal function of enzymes involved in critical cellular processes, such as respiration and DNA replication. Additionally, silver nanoparticles can penetrate cells and interact with intracellular components, leading to the generation of ROS and subsequent oxidative damage . These interactions can result in changes in gene expression and activation of stress response pathways.
Temporal Effects in Laboratory Settings
The effects of silver can change over time in laboratory settings. Silver nanoparticles are relatively stable, but their stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, silver nanoparticles can undergo aggregation or dissolution, which can affect their bioactivity. Long-term exposure to silver can lead to adaptive responses in cells, such as the upregulation of antioxidant defenses and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of silver vary with different dosages in animal models. At low doses, silver nanoparticles can exhibit beneficial effects, such as promoting wound healing and reducing inflammation . At high doses, silver can be toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where low doses are well-tolerated, but higher doses result in significant toxicity.
Metabolic Pathways
Silver is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. Silver ions can interact with enzymes involved in the production and scavenging of ROS, such as superoxide dismutase and catalase . These interactions can affect the balance of ROS and antioxidants in cells, leading to oxidative stress. Additionally, silver can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Silver is transported and distributed within cells and tissues through various mechanisms. Silver ions can enter cells through ion channels and transporters, while silver nanoparticles can be taken up by endocytosis . Once inside the cell, silver can bind to intracellular proteins and other biomolecules, affecting their function and localization. Silver can also accumulate in certain tissues, such as the liver and spleen, where it can exert its effects .
Subcellular Localization
The subcellular localization of silver can influence its activity and function. Silver nanoparticles can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization can affect the activity of silver, as it can interact with different biomolecules in these compartments. For example, silver can bind to mitochondrial proteins, leading to disruption of mitochondrial function and induction of apoptosis . Additionally, post-translational modifications of proteins can influence the targeting and localization of silver within cells.
准备方法
Synthetic Routes and Reaction Conditions
Silver nanoparticles can be synthesized using various methods, including chemical reduction, photochemical methods, and biological synthesis . Chemical reduction involves reducing silver ions (Ag⁺) to silver atoms (this compound) using reducing agents such as sodium borohydride or hydrazine . Photochemical methods use light to reduce silver ions, while biological synthesis employs microorganisms or plant extracts to produce silver nanoparticles .
Industrial Production Methods
Industrial production of silver typically involves the extraction of silver from ores such as argentite (this compound₂S) and chlorargyrite (AgCl). The extraction process includes crushing the ore, followed by chemical leaching using cyanide to dissolve the silver, which is then precipitated and refined .
化学反应分析
Types of Reactions
Silver undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, silver reacts with sulfur compounds in the air to form silver sulfide (Ag₂S), which causes tarnishing . It also reacts with halides to form silver halides, such as silver chloride (AgCl), silver bromide (AgBr), and silver iodide (AgI) .
Common Reagents and Conditions
Oxidation: Silver reacts with oxygen at high temperatures to form silver oxide (this compound₂O).
Reduction: Silver ions can be reduced to metallic silver using reducing agents like sodium borohydride.
Substitution: Silver ions react with halides to form silver halides, which are used in photographic films.
Major Products
Silver Oxide (this compound₂O): Formed by the reaction of silver with oxygen.
Silver Halides (AgCl, AgBr, AgI): Formed by the reaction of silver ions with halides.
相似化合物的比较
Silver can be compared with other transition metals like gold and copper:
Gold (Au): Like silver, gold is a precious metal with high electrical conductivity and resistance to corrosion.
Copper (Cu): Copper is another transition metal with high electrical conductivity.
Similar Compounds
- Gold (Au)
- Copper (Cu)
- Platinum (Pt)
Silver’s unique properties, such as its high electrical conductivity and antimicrobial activity, make it distinct from these similar compounds .
属性
IUPAC Name |
silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCADISMDOOEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILVER | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024305 | |
| Record name | Silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.868 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery metallic solid. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Silver-coloured powder or tiny sheets, Metal: White, lustrous solid; [NIOSH], WHITE METAL., Silvery metallic solid., Metal: White, lustrous solid. | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SILVER | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Silver | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/40 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4014 °F at 760 mmHg (NTP, 1992), Approx 2000 °C, 2212 °C, 4014 °F, 3632 °F | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble, Sol in fused alkali hydroxides in presence of air, fused peroxides, and alkali cyanides in presence of oxygen, INSOL IN HOT OR COLD WATER, ALKALI; SOL IN NITRIC ACID; HOT SULFURIC ACID, POTASSIUM CYANIDE /Aqueous/, Solubility in water, g/100ml: | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
10.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 10.49 @ 15 °C, Relative density (water = 1): 10.5, 10.5 at 68 °F, 10.49 (metal) | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mmHg at 2475 °F (NTP, 1992), 0 mmHg (approx) | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The majority of released silver ions precipitate with chloride or phosphate anions or bind to albumins, macroglobulins, or tissue debris. While bound silver ions do not exert antibacterial actions, they may potentially play a role in silver toxicity in case of chronic exposure. Silver ions mediate antibacterial effects via disrupting the bacterial, fungal, and protozoal cell membranes; they bind to disulphide in membrane proteins, readily allowing penetration through the membranes and intracellular absorption via pinocytosis. They may also bind to negatively-charged peptidoglycans in the cell wall via electrostatic interactions, leading to disruption of membrane transport function and loss of structural integrity. Silver ions also bind to and oxidize sulphydryl groups (SH) in bacterial cytoplasmic enzymes to aberrate their function in metabolic processes. Silver nanoparticles may cause an increase in reactive oxygen species (ROS) inside the microbial cells leading to metal-induced oxidative stress and cell damage. They also modulate cellular signal system via inhibition of phosphorylation of essential bacterial proteins to eventually cause cell death. It is also reported that silver ions also attach to guanine in bacterial DNA, which inhibits DNA replication. While it is not fully understood, the mode of action of silver compounds in preventing and arresting dental caries is thought to involve inhibition of the demineralization process in addition to cytoplasmic and membrane function perturbation mentioned above. Silver compounds may directly interact with hydroxyapatite, a major tooth component., Light catalyzes the reduction of silver salts deposited in skin to metallic silver & it /is/ subsequently oxidized to silver sulfide; it is the deposition of the latter compound which accounts for the gray discoloration pathognomonic of argyria. /Silver and compounds/ | |
| Record name | Silver | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
ASTM B413 grade (Grade 99.90 Refined): 0.002 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.08 wt% Cu; MIL-S-13282b (Grade A): 0.005 wt% Fe, 0.025 wt% Pb, 0.001 wt% Bi, 0.10 wt% Cu, 0.001 wt% Se, 0.001 wt% Te; SAE/UNS P07931 (sterling silver): 0.05 wt% Fe, 0.03 wt% Pb, 0.05 wt% Ca, 0.06 wt% Zn, all others 0.06 wt%. | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White metal, face-centered cubic structure, Metal: White lustrous solid. | |
CAS No. |
7440-22-4, 15046-91-0, 69011-54-7 | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, bullion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069011547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silver | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver, bullion | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M4G523W1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1763.5 °F (NTP, 1992), 960.5 °C, 962 °C, 1763.5 °F, 1761 °F | |
| Record name | SILVER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16142 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SILVER, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILVER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0810 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/519 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silver (metal dust and soluble compounds, as Ag) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0557.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








A: Silver ions (Ag+) primarily target bacterial cells by interacting with thiol groups (-SH) present in enzymes and proteins essential for cell viability. [, , ] This interaction disrupts cellular respiration, DNA replication, and cell wall synthesis, ultimately leading to bacterial death. [] AgNPs can also release this compound+, amplifying this effect. []
A: * Molecular formula: this compound* Atomic weight: 107.8682 g/mol* Spectroscopic data: * UV-Vis Spectroscopy: Silver nanoparticles exhibit a characteristic surface plasmon resonance (SPR) band, typically observed between 400-450 nm, depending on particle size, shape, and surrounding medium. [, , , ] * X-ray diffraction (XRD): XRD analysis confirms the crystalline nature of silver nanoparticles, revealing their face-centered cubic (fcc) structure. [, , ]
A: * Compatibility: Silver exhibits good compatibility with various polymers like polylactic acid (PLA) [], polyamide 6 [], chitosan [], and polyethylene terephthalate (PET). [] This makes it suitable for applications like antimicrobial coatings and conductive films. [, , , ]* Stability: The stability of silver, especially AgNPs, can be affected by factors like temperature, pH, and exposure to light. [] Stabilizing agents like polymers (e.g., polyvinyl alcohol (PVA) [], polyethylene glycol (PEG) []) or biomolecules (e.g., plant extracts []) are often used during synthesis to enhance stability and prevent aggregation.
A: * Properties: Silver exhibits excellent catalytic activity in various chemical reactions, attributed to its electronic configuration. [] One example is its use as a catalyst in the degradation of Congo red dye, a water-soluble pollutant. [] * Applications: Silver-based catalysts find use in various industrial processes, including oxidation reactions, epoxidation, and the production of formaldehyde.
A: Molecular dynamics simulations were employed to investigate the interaction energies of different thiols with silver surfaces, providing insights into the stabilization mechanism of silver nanoplates. [] This approach aids in understanding the molecular-level interactions influencing nanoparticle stability.
A: * Size: Smaller AgNPs generally exhibit higher antibacterial activity due to their larger surface area to volume ratio, facilitating increased interaction with bacterial cells. [, ]* Shape: The shape of AgNPs also influences their activity. For example, triangular silver nanoplates have shown unique optical properties and potential for sensing applications. []* Surface Chemistry: Surface modifications, such as coatings with polymers or biomolecules, can alter the stability, biocompatibility, and target specificity of AgNPs. [, , ]
A: * Stability Challenges: AgNPs are prone to oxidation and aggregation, impacting their long-term stability. []* Formulation Strategies:
* Stabilizing agents: Polymers like PVA [] and PEG [] and natural extracts [, ] can enhance stability by preventing aggregation. * Controlled Synthesis: Optimizing synthesis parameters such as temperature, pH, and reducing agent concentration can control particle size and morphology, influencing stability. [, ] * Encapsulation: Encapsulating AgNPs within biocompatible materials like chitosan [] can enhance stability and control release.
ANone: While not directly addressed in these papers, handling silver, especially nanoparticles, requires precautions due to potential toxicity. Researchers should consult relevant safety data sheets (SDS) and follow established laboratory safety guidelines.
ANone: The provided papers focus primarily on the synthesis, characterization, and antimicrobial properties of silver. Information regarding ADME and in vivo activity requires further research and is not extensively discussed in these studies.
A: * In vitro efficacy: Silver nanoparticles demonstrate significant antibacterial activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis. [, , , ]* In vivo efficacy: While the provided papers do not extensively explore in vivo studies, one study investigated the effect of topical silver gel on wound healing in an unspecified model. []
ANone: * Mechanisms: Bacterial resistance to silver can develop through mechanisms like efflux pumps, enzymatic reduction of silver ions, and sequestration of silver by metallothioneins. * Cross-resistance: Research suggests potential cross-resistance between silver and other antibiotics, warranting further investigation and prudent use of silver-based antimicrobial agents.
A: While silver is generally considered safe at low concentrations, concerns exist regarding the potential toxicity of AgNPs, particularly their long-term effects. [] More research is needed to fully understand the impact of AgNP exposure on human health and the environment.
ANone: The provided research papers primarily focus on the synthesis, characterization, and antimicrobial properties of silver and AgNPs. These papers do not delve deeply into topics like drug delivery, biomarkers, analytical method validation, environmental impact, or other specialized areas.
A: * Historical Context: Silver has been recognized for its antimicrobial properties for centuries. Silver nitrate solutions were historically used as antiseptics, particularly in wound care. [, ]* Milestones: The advent of nanotechnology marked a significant milestone, allowing for the controlled synthesis of AgNPs with enhanced properties compared to bulk silver. [, ]
A: * Applications: Silver and AgNPs find applications in diverse fields, including medicine (antimicrobial agents, wound dressings), catalysis, electronics (conductive inks, sensors), and environmental remediation. [, , , , ]* Synergies: Silver research benefits from interdisciplinary collaborations encompassing chemistry, materials science, biology, medicine, and environmental science, driving innovation and expanding its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
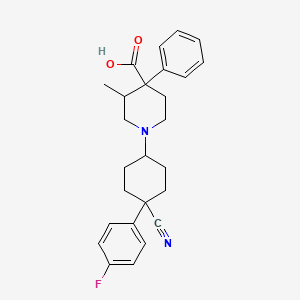

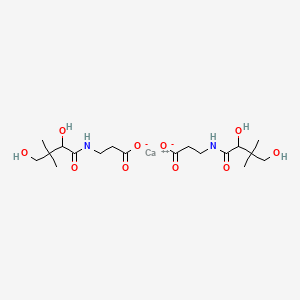
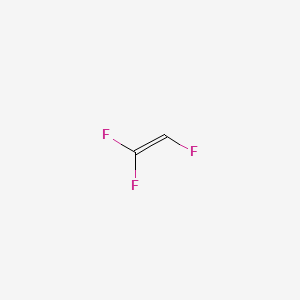
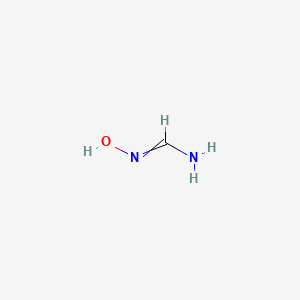
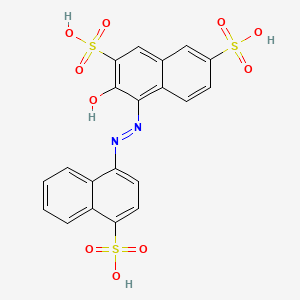
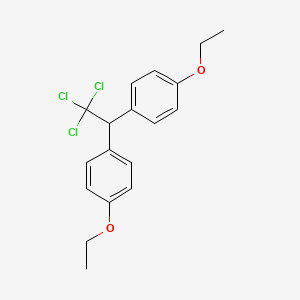
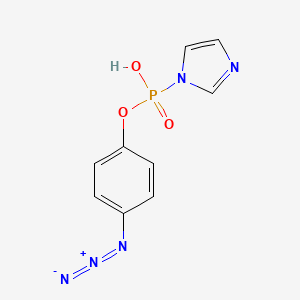
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
![7-Cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1203028.png)
